C3bot(154-182)

Description

BenchChem offers high-quality C3bot(154-182) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C3bot(154-182) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

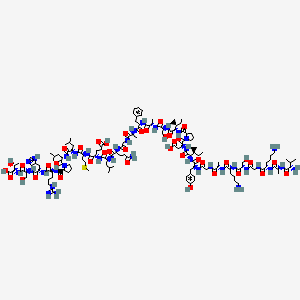

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C137H221N37O40S/c1-19-72(11)108(170-125(202)91(57-80-38-40-82(179)41-39-80)155-103(182)62-147-111(188)74(13)150-116(193)84(34-25-27-48-139)158-127(204)96(64-175)156-104(183)63-148-115(192)83(33-24-26-47-138)157-113(190)77(16)153-131(208)107(141)71(9)10)132(209)167-95(59-106(186)187)135(212)174-51-30-37-100(174)130(207)171-109(73(12)20-2)133(210)169-97(65-176)126(203)152-76(15)114(191)162-92(56-79-31-22-21-23-32-79)121(198)151-75(14)112(189)146-61-102(181)154-86(42-44-101(140)180)118(195)163-89(53-68(3)4)122(199)159-87(43-45-105(184)185)119(196)160-88(46-52-215-18)120(197)164-90(54-69(5)6)123(200)166-94(55-70(7)8)134(211)173-50-29-36-99(173)129(206)161-85(35-28-49-145-137(142)143)117(194)165-93(58-81-60-144-67-149-81)124(201)168-98(66-177)128(205)172-110(78(17)178)136(213)214/h21-23,31-32,38-41,60,67-78,83-100,107-110,175-179H,19-20,24-30,33-37,42-59,61-66,138-139,141H2,1-18H3,(H2,140,180)(H,144,149)(H,146,189)(H,147,188)(H,148,192)(H,150,193)(H,151,198)(H,152,203)(H,153,208)(H,154,181)(H,155,182)(H,156,183)(H,157,190)(H,158,204)(H,159,199)(H,160,196)(H,161,206)(H,162,191)(H,163,195)(H,164,197)(H,165,194)(H,166,200)(H,167,209)(H,168,201)(H,169,210)(H,170,202)(H,171,207)(H,172,205)(H,184,185)(H,186,187)(H,213,214)(H4,142,143,145)/t72-,73-,74-,75-,76-,77-,78+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,107-,108-,109-,110-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZZQWVNMFWMBN-QMBBDSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C137H221N37O40S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3058.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of C3bot(154-182): A Non-Enzymatic Approach to RhoA Inhibition and Neuronal Regeneration

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of C3bot(154-182), a 29-amino acid peptide derived from the C-terminal region of Clostridium botulinum C3 exoenzyme. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this peptide, particularly in the context of neuronal regeneration and central nervous system (CNS) injury.

Executive Summary

C3bot(154-182) represents a paradigm shift in the modulation of the RhoA signaling pathway. Unlike its parent protein, the C3 exoenzyme, which functions through enzymatic ADP-ribosylation, C3bot(154-182) exerts its biological effects via a non-enzymatic mechanism.[1][2] This peptide selectively targets and inhibits the activity of the small GTPase RhoA, a key regulator of the actin cytoskeleton.[1][2] This inhibition promotes significant neuronal outgrowth, axonal branching, and functional recovery following CNS trauma.[2][3][4][5] Notably, C3bot(154-182) displays a remarkable cell-type specificity for neurons, avoiding the inflammatory responses in glial cells associated with the full-length C3 protein.[3][5] This guide will dissect the molecular interactions, cellular consequences, and experimental validation of C3bot(154-182)'s mechanism of action.

Molecular Mechanism of Action: Non-Enzymatic Inhibition of RhoA

The primary molecular target of C3bot(154-182) is the small GTPase RhoA. The full-length C3 exoenzyme inactivates RhoA, RhoB, and RhoC by covalently attaching an ADP-ribose group to asparagine-41, a process dependent on its NAD-glycohydrolase activity.[6][7] However, C3bot(154-182), a fragment lacking the enzymatic domain, achieves RhoA inactivation through a distinct, non-enzymatic process.[1][2]

While the precise molecular interactions are still under investigation, experimental evidence from rhotekin pull-down assays demonstrates a significant reduction in the levels of active, GTP-bound RhoA in hippocampal neurons treated with C3bot(154-182).[2] This suggests that the peptide interferes with the RhoA activation cycle. The proposed, though not yet fully elucidated, mechanisms include:

-

Direct Interaction: The peptide may directly bind to RhoA, preventing its interaction with upstream activators, namely Guanine nucleotide Exchange Factors (GEFs).

-

Modulation of Regulatory Proteins: C3bot(154-182) could indirectly influence RhoA activity by interacting with GEFs or GTPase Activating Proteins (GAPs), thereby shifting the equilibrium towards the inactive, GDP-bound state.[2]

It is crucial to emphasize that this mechanism is independent of the ADP-ribosyltransferase activity inherent to the full-length C3 protein.[3]

Cellular Effects and Neuronal Specificity

The inhibition of RhoA by C3bot(154-182) leads to profound changes in neuronal morphology and function, primarily through the reorganization of the actin cytoskeleton.[1] Inactivated RhoA can no longer activate its downstream effectors, such as ROCK (Rho-associated coiled-coil containing protein kinase), leading to a reduction in actin stress fiber formation and an increase in neurite outgrowth and branching.[1]

A key advantage of C3bot(154-182) is its selective action on neurons.[3][5] While the full-length C3 exoenzyme can induce pro-inflammatory responses in microglia and astrocytes, C3bot(154-182) is inert in these glial cell types.[3][8] This neuronal specificity is highly desirable for therapeutic applications in the CNS, as it minimizes the risk of exacerbating inflammation at the site of injury.

The demonstrated cellular effects in neurons include:

-

Enhanced axonal and dendritic growth and branching.[2][3][5]

-

Increased number of synaptic terminals.[5]

-

Upregulation of synaptic proteins.[5]

-

Increased glutamate uptake.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of C3bot(154-182).

| Experiment | Cell Type | C3bot(154-182) Concentration | Observed Effect | Reference |

| RhoA Activity Assay | Hippocampal Cultures | 10 nM | Strong reduction of active RhoA levels | [2] |

| RhoA Activity Assay | Hippocampal Cultures | 30 nM | Strong reduction of active RhoA levels | [2] |

| Axon Growth Assay | α-motoneurons | 50 nM | 25% increase in axon length on normal substrate | [2] |

| Axon Growth Assay | α-motoneurons on CSPG | 50 nM | Complete prevention of the ~50% growth-inhibiting effect of CSPG | [2] |

| Glutamate Uptake Assay | Hippocampal Neurons | 300 nM (of a 26mer peptide) | ~19% increase in glutamate transport activity | [9][10] |

Note: CSPG refers to Chondroitin Sulfate Proteoglycans, which are inhibitory to axon growth.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Rhotekin Pull-Down Assay for Active RhoA

This assay specifically isolates and quantifies the active, GTP-bound form of RhoA.

-

Cell Lysis: Hippocampal cell cultures are treated with C3bot(154-182) for the desired time. Cells are then lysed in a buffer containing detergents and protease inhibitors to preserve protein integrity.

-

Incubation with Rhotekin-RBD: The cell lysates are incubated with GST-tagged Rhotekin-Rho Binding Domain (RBD) beads. The RBD of Rhotekin specifically binds to the GTP-bound form of RhoA.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The amount of active RhoA is then quantified by Western blotting using a RhoA-specific antibody. Total RhoA levels in the initial lysates are also measured as a loading control.

Immunofluorescence Staining for Neuronal Morphology

This technique is used to visualize and quantify changes in neuronal structure.

-

Cell Culture and Treatment: Primary hippocampal neurons or α-motoneurons are cultured on appropriate substrates (e.g., poly-L-lysine or CSPG-coated coverslips) and treated with C3bot(154-182).

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde to preserve their structure and then permeabilized with a detergent like Triton X-100 to allow antibody entry.

-

Antibody Staining: The cells are incubated with primary antibodies against neuronal markers such as neurofilament protein (NFP) to label axons and microtubule-associated protein 2 (MAP2) to label dendrites.[2] Subsequently, fluorescently labeled secondary antibodies are used for visualization.

-

Imaging and Analysis: The stained neurons are imaged using a fluorescence microscope. Morphometric analysis is performed using imaging software to measure axon length, dendrite length, and the degree of branching.

Glutamate Uptake Assay

This assay measures the functional capacity of glutamate transporters in neurons.

-

Cell Culture and Treatment: Hippocampal neurons are cultured and treated with C3bot(154-182) for a specified duration (e.g., 72 hours).[9][10]

-

Incubation with Radiolabeled Glutamate: The culture medium is replaced with a buffer containing [³H]glutamate, and the cells are incubated for a short period to allow for transporter-mediated uptake.

-

Washing and Lysis: The cells are rapidly washed with ice-cold buffer to remove extracellular [³H]glutamate. The cells are then lysed to release the intracellular contents.

-

Scintillation Counting: The amount of radioactivity in the cell lysates is measured using a scintillation counter, which is proportional to the amount of glutamate taken up by the neurons. The results are normalized to the total protein concentration in each sample.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

References

- 1. C3bot(154-182) | Benchchem [benchchem.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Therapeutic effects of Clostridium botulinum C3 exoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C3 Peptide Promotes Axonal Regeneration and Functional Motor Recovery after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 29-amino acid fragment of Clostridium botulinum C3 protein enhances neuronal outgrowth, connectivity, and reinnervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clostridium botulinum C3 toxin - Wikipedia [en.wikipedia.org]

- 7. Clostridium botulinum C3 Toxin for Selective Delivery of Cargo into Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Enhancement of Phosphorylation and Transport Activity of the Neuronal Glutamate Transporter Excitatory Amino Acid Transporter 3 by C3bot and a 26mer C3bot Peptide [frontiersin.org]

- 10. Enhancement of Phosphorylation and Transport Activity of the Neuronal Glutamate Transporter Excitatory Amino Acid Transporter 3 by C3bot and a 26mer C3bot Peptide - PMC [pmc.ncbi.nlm.nih.gov]

C3bot(154-182): A Neurotrophic Fragment of Clostridial C3 Protein - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Clostridium botulinum C3 exoenzyme (C3bot) has long been characterized as a potent inhibitor of the RhoA GTPase, a key regulator of neuronal growth cone collapse. While its therapeutic potential in promoting neural regeneration has been recognized, recent research has unveiled a paradigm shift: the neurotrophic effects of C3bot are not dependent on its enzymatic activity. This discovery has led to the identification of a minimal, non-enzymatic peptide fragment, C3bot(154-182), that recapitulates the full neurotrophic and regenerative capabilities of the parent protein. This 29-amino acid peptide promotes axonal and dendritic growth, enhances synaptic connectivity, and facilitates functional recovery in preclinical models of spinal cord injury. Crucially, C3bot(154-182) exhibits a neuron-specific action, avoiding the inflammatory responses in glial cells associated with the full-length C3 protein. This technical guide provides a comprehensive overview of the core science behind C3bot(154-182), including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Introduction to C3bot(154-182)

The C3 exoenzyme from Clostridium botulinum selectively ADP-ribosylates and inactivates RhoA, a member of the Rho family of small GTPases.[1] Activated RhoA, often triggered by neuronal injury, inhibits neurite outgrowth and repair mechanisms.[2] Consequently, C3bot has been a valuable tool for studying Rho-dependent signaling and a promising candidate for promoting nerve regeneration.

A significant breakthrough in this field was the discovery that the ADP-ribosyltransferase activity of C3bot is not essential for its axonotrophic and dendritotrophic effects.[2] This led to the identification of a 29-amino acid peptide fragment, C3bot(154-182), corresponding to the surface-exposed ARTT loop of the C3 protein, which is sufficient to induce neuronal growth and branching to a similar extent as the full-length protein.[2][3] Unlike its parent protein, C3bot(154-182) is inert in astrocytes and microglia, thus avoiding the induction of inflammation and glial scar formation.[2]

Mechanism of Action

C3bot(154-182) exerts its neurotrophic effects through a non-enzymatic mechanism that leads to the downregulation of active RhoA in neurons.[4][5] While the precise molecular interactions are still under investigation, it is understood that the peptide promotes the reorganization of the actin cytoskeleton, a process essential for axonal growth and branching.[6]

The proposed signaling pathway involves the reduction of active, GTP-bound RhoA, thereby relieving its inhibitory influence on downstream effectors that regulate cytoskeletal dynamics. This allows for the promotion of neurite extension and branching. The specificity of C3bot(154-182) for neurons suggests the involvement of a neuron-specific receptor or uptake mechanism that is yet to be fully elucidated.[2]

References

- 1. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 2. Human organotypic brain slice cultures: a detailed and improved protocol for preparation and long-term maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]

- 4. Spinal Cord Injury in the Mouse Using the Infinite Horizon Spinal Cord Impactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

Non-Enzymatic RhoA Inhibition by C3bot(154-182): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small GTPase RhoA is a critical regulator of numerous cellular processes, including actin cytoskeleton dynamics, cell migration, and neurite outgrowth. Its dysregulation is implicated in various pathological conditions, making it a key target for therapeutic intervention. The Clostridium botulinum C3 exoenzyme is a well-known ADP-ribosyltransferase that inactivates Rho proteins. However, research has unveiled that a 29-amino acid fragment of the C3 protein, C3bot(154-182), can inhibit RhoA activity through a non-enzymatic mechanism.[1][2][3][4] This peptide has demonstrated significant potential in promoting neuronal growth and functional recovery after central nervous system injury.[1][3][5]

This technical guide provides an in-depth overview of the non-enzymatic inhibition of RhoA by C3bot(154-182), summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Mechanism of Action

C3bot(154-182) reduces the levels of active, GTP-bound RhoA in neuronal cells without possessing enzymatic activity.[1][4] The precise molecular mechanism of this non-enzymatic inhibition is still under investigation, with current hypotheses suggesting that the peptide may directly interact with RhoA or interfere with its activation by guanine nucleotide exchange factors (GEFs).[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of C3bot(154-182).

Table 1: In Vitro Efficacy of C3bot(154-182) on Neuronal Cells

| Cell Type | C3bot(154-182) Concentration | Observed Effect | Reference |

| α-motoneurons | 50 nM | 25% increase in axon length on a normal substrate.[1] | [1] |

| Hippocampal Neurons | 10 nM | Strong reduction of active RhoA levels.[1] | [1] |

| Hippocampal Neurons | 30 nM | Strong reduction of active RhoA levels.[1] | [1] |

| Hippocampal Neurons | Submicromolar | Promotes axonal and dendritic growth and branching.[2] | [2] |

Table 2: In Vivo Efficacy of C3bot(154-182) in a Mouse Model of Spinal Cord Injury

| Treatment | C3bot(154-182) Concentration | Observed Effect | Reference |

| Local application | 40 µM | Significant improvement in locomotor function.[1] | [1] |

| Local application | 40 µM | 25% reduction in lesion size.[1] | [1] |

Experimental Protocols

Rhotekin Pull-Down Assay for Active RhoA

This assay is used to specifically isolate and quantify the active, GTP-bound form of RhoA from cell or tissue lysates.

Materials:

-

Rhotekin-RBD (Rho-binding domain) agarose beads

-

Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, protease and phosphatase inhibitors)

-

Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)

-

2x SDS-PAGE Sample Buffer

-

Anti-RhoA antibody

-

GTPγS (non-hydrolyzable GTP analog, for positive control)

-

GDP (for negative control)

Procedure:

-

Cell Lysis:

-

Treat cells with C3bot(154-182) at the desired concentrations (e.g., 10 nM, 30 nM) for the specified duration.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer.

-

Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate. Determine protein concentration using a standard protein assay.

-

-

Affinity Precipitation:

-

Incubate 500 µg to 1 mg of protein lysate with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

For controls, preload lysates with GTPγS (positive control) or GDP (negative control) prior to incubation with the beads.

-

-

Washing:

-

Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.

-

Wash the beads three times with ice-cold Wash Buffer.

-

-

Elution and Western Blotting:

-

Resuspend the bead pellet in 2x SDS-PAGE Sample Buffer and boil for 5 minutes to elute the bound proteins.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-RhoA antibody to detect the amount of active RhoA.

-

Analyze the total RhoA levels in the input lysates by Western blotting to ensure equal protein loading.

-

Hippocampal Neuron Culture and Treatment

Materials:

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

-

Poly-L-lysine coated coverslips or plates

-

C3bot(154-182) peptide stock solution

Procedure:

-

Neuron Isolation and Plating:

-

Dissect hippocampi from embryonic day 18 (E18) mouse or rat brains.

-

Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., with trypsin) and mechanical trituration.

-

Plate the neurons on poly-L-lysine coated surfaces in supplemented Neurobasal medium.

-

-

Cell Culture and Treatment:

-

Culture the neurons at 37°C in a humidified incubator with 5% CO2.

-

After a desired number of days in vitro (DIV), typically 3-5 DIV, treat the neurons with C3bot(154-182) at the desired concentrations (e.g., 10 nM, 30 nM, 50 nM).

-

-

Analysis of Neurite Outgrowth:

-

After the treatment period, fix the cells with 4% paraformaldehyde.

-

Perform immunocytochemistry using antibodies against neuronal markers such as β-III tubulin or MAP2 to visualize neurites.

-

Capture images using a fluorescence microscope and quantify neurite length and branching using appropriate image analysis software.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: RhoA signaling pathway and the point of non-enzymatic inhibition by C3bot(154-182).

Caption: Experimental workflow for the Rhotekin pull-down assay to measure active RhoA.

Conclusion

The C3bot(154-182) peptide represents a promising therapeutic agent due to its ability to non-enzymatically inhibit RhoA and promote neuronal regeneration. While the precise molecular mechanism requires further elucidation, the existing data strongly support its potential for treating central nervous system injuries. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this novel peptide. Further research focusing on the direct binding kinetics and the exact mode of non-enzymatic inhibition will be crucial for advancing its development.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. A 29-amino acid fragment of Clostridium botulinum C3 protein enhances neuronal outgrowth, connectivity, and reinnervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic effects of Clostridium botulinum C3 exoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C3bot(154-182) | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

The Neurotrophic Peptide C3bot(154-182): A Technical Guide to its Biological Activity in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of therapeutic strategies to promote neuronal regeneration and functional recovery after central nervous system (CNS) injury remains a significant challenge. A promising avenue of research involves targeting the RhoA signaling pathway, a key inhibitor of axonal growth. The C3bot(154-182) peptide, a 29-amino acid fragment derived from the Clostridium botulinum C3 exoenzyme, has emerged as a potent neurotrophic agent.[1][2][3] Unlike its parent protein, C3bot(154-182) promotes axonal and dendritic growth and branching in neuronal cells through a non-enzymatic mechanism, making it a particularly attractive candidate for therapeutic development.[1][2] This technical guide provides an in-depth overview of the biological activity of C3bot(154-182) in neuronal cells, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Mechanism of Action: Non-Enzymatic Inhibition of the RhoA Pathway

The primary mechanism underlying the neurotrophic effects of C3bot(154-182) is the reduction of active RhoA levels in neuronal cells.[1][2] This is achieved through a non-enzymatic process, the precise details of which are still under investigation.[1] It is hypothesized that the peptide may directly interact with RhoA or indirectly modulate its activity by influencing Guanine nucleotide Exchange Factors (GEFs) or GTPase Activating Proteins (GAPs).[1] This mode of action is distinct from the full-length C3 exoenzyme, which ADP-ribosylates RhoA.[4] The activity of C3bot(154-182) is specific to neurons; it does not affect glial cells such as astrocytes or microglia.[3]

The downstream consequences of RhoA inhibition are well-established. Reduced active RhoA leads to the inactivation of its downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK). This, in turn, prevents the phosphorylation of LIM kinase (LIMK) and the subsequent inactivation of cofilin. Active cofilin promotes actin depolymerization, leading to cytoskeletal rearrangements that are permissive for growth cone extension and neurite outgrowth.

Recent studies have identified potential cell surface binding partners for the full-length C3 protein, including vimentin and β1-integrin, which may facilitate its internalization.[5] While it is plausible that C3bot(154-182) utilizes a similar mechanism for cell entry, further research is required to confirm this.

Signaling Pathway of C3bot(154-182) in Neuronal Cells

Caption: Proposed signaling pathway for C3bot(154-182) in promoting neurite outgrowth.

Quantitative Data on Biological Activity

The neurotrophic activity of C3bot(154-182) has been quantified in various neuronal cell models. The following tables summarize the key findings from published studies.

Table 1: Effect of C3bot(154-182) on Neurite Outgrowth

| Neuronal Cell Type | Peptide Concentration | Observed Effect | Reference |

| Primary Hippocampal Neurons | Submicromolar | Promotes axonal and dendritic growth and branching. | [3] |

| α-Motoneurons | 50 nM | 25% increase in axon length on a normal substrate. | [2] |

| α-Motoneurons | 50 nM | Completely prevents the ~50% reduction in axon outgrowth on an inhibitory CSPG substrate. | [2] |

Table 2: Effect of C3bot(154-182) on RhoA Activity

| Cell Type | Peptide Concentration | Observed Effect | Reference |

| Primary Hippocampal Cultures | 10 nM | Strong reduction in active RhoA levels. | [1] |

| Primary Hippocampal Cultures | 30 nM | Strong reduction in active RhoA levels. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide summaries of the key experimental protocols used to characterize the biological activity of C3bot(154-182).

Neurite Outgrowth Assay

This protocol is adapted from studies on primary neuronal cultures to assess the effect of C3bot(154-182) on neuronal morphology.

Experimental Workflow: Neurite Outgrowth Assay

Caption: Workflow for assessing neurite outgrowth in response to C3bot(154-182).

Detailed Methodology:

-

Cell Preparation and Culture:

-

Isolate primary hippocampal neurons or α-motoneurons from embryonic rodents according to established protocols.

-

Plate the dissociated neurons on coverslips pre-coated with a permissive substrate (e.g., poly-L-lysine) or an inhibitory substrate (e.g., chondroitin sulfate proteoglycans, CSPGs).

-

Culture the neurons in a suitable medium, such as Neurobasal medium supplemented with B27 and L-glutamine.

-

-

Peptide Treatment:

-

Prepare stock solutions of C3bot(154-182) in a sterile, aqueous buffer.

-

On the day after plating, add the peptide to the culture medium at final concentrations ranging from submicromolar to nanomolar levels (e.g., 10 nM, 30 nM, 50 nM).

-

Include a vehicle-treated control group.

-

-

Incubation and Fixation:

-

Incubate the treated and control cultures for a period sufficient to observe changes in neurite growth (e.g., 24 to 72 hours).

-

Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

-

Immunofluorescence Staining and Imaging:

-

Permeabilize the fixed cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

Incubate with primary antibodies against neuronal markers, such as β-III tubulin (for general neurons) or MAP2 (for dendrites).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

-

Quantitative Analysis:

-

Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of axons and dendrites.

-

Quantify the number of branch points to assess neuronal complexity.

-

Perform statistical analysis to compare the treated groups with the control group.

-

RhoA Activity Assay (Rhotekin Pull-Down)

This assay is used to specifically measure the levels of active, GTP-bound RhoA in neuronal cell lysates.

Experimental Workflow: RhoA Pull-Down Assay

Caption: Workflow for the Rhotekin pull-down assay to measure active RhoA levels.

Detailed Methodology:

-

Cell Culture and Lysis:

-

Culture and treat primary hippocampal neurons with C3bot(154-182) as described for the neurite outgrowth assay.

-

Lyse the cells in a lysis buffer containing protease inhibitors and components that maintain the GTP-bound state of RhoA.

-

-

Pull-Down of Active RhoA:

-

Incubate the clarified cell lysates with agarose beads coupled to the Rho-binding domain (RBD) of Rhotekin. The Rhotekin-RBD specifically binds to the GTP-bound, active form of RhoA.

-

After incubation, pellet the beads by centrifugation and wash them several times with lysis buffer to remove unbound proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for RhoA.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantification:

-

To normalize for total RhoA levels, a fraction of the initial cell lysate (input) should be run on the same gel and probed for RhoA.

-

Quantify the band intensities using densitometry software. The level of active RhoA is expressed as the ratio of the pull-down signal to the input signal.

-

Conclusion and Future Directions

The C3bot(154-182) peptide represents a promising therapeutic lead for promoting neuronal regeneration. Its neuron-specific, non-enzymatic mechanism of RhoA inhibition offers a targeted approach to fostering axonal and dendritic growth. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of neuroscience and drug development.

Future research should focus on elucidating the precise molecular interactions underlying the non-enzymatic inhibition of RhoA by C3bot(154-182). Identifying its direct binding partners and understanding its mechanism of cellular entry will be critical for optimizing its therapeutic potential. Furthermore, comprehensive dose-response studies in various neuronal subtypes and in vivo models of CNS injury will be essential to translate the promising in vitro findings into effective clinical applications. The exploration of shorter, equally active fragments, such as the 26-mer C3bot(156-181), may also lead to the development of improved therapeutic agents.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. researchgate.net [researchgate.net]

- 3. A 29-amino acid fragment of Clostridium botulinum C3 protein enhances neuronal outgrowth, connectivity, and reinnervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C3 Exoenzyme: Rho-Inactivating Tool in Cell Biology and a Neurotrophic Agent [benthamopenarchives.com]

- 5. The Higher Sensitivity of GABAergic Compared to Glutamatergic Neurons to Growth-Promoting C3bot Treatment Is Mediated by Vimentin - PMC [pmc.ncbi.nlm.nih.gov]

C3bot(154-182): A Peptide Fragment Revolutionizing Axonal and Dendritic Growth Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for therapeutic agents that can promote neuronal regeneration following injury or in neurodegenerative diseases is a central focus of modern neuroscience. Among the promising candidates is C3bot(154-182), a 29-amino acid peptide fragment derived from the C3 exoenzyme of Clostridium botulinum.[1] Historically, the full-length C3 transferase (C3bot) has been a widely used tool to study the role of the Rho family of small GTPases in regulating the actin cytoskeleton.[2][3] C3bot inactivates RhoA, B, and C through ADP-ribosylation, a mechanism known to inhibit the downstream signaling that leads to growth cone collapse and inhibition of neurite outgrowth.[4][5]

A pivotal discovery revealed that the neurotrophic properties of C3bot—its ability to foster axonal and dendritic growth—are not dependent on its enzymatic ADP-ribosyltransferase activity.[2][4] This led to the identification of the C3bot(154-182) fragment as the minimal sequence responsible for these growth-promoting effects.[1][4] This peptide operates through a distinct, non-enzymatic mechanism to reduce the levels of active RhoA, offering a more targeted therapeutic approach.[6] Unlike its parent protein, which can induce inflammatory responses in glial cells, C3bot(154-182) exhibits a remarkable selectivity for neurons, making it a highly attractive candidate for drug development in the context of spinal cord injury and other neurological disorders.[1][4]

Core Mechanism of Action: A Non-Enzymatic Approach to RhoA Inhibition

The canonical pathway for neurite growth inhibition involves the activation of RhoA by various inhibitory molecules present in the central nervous system (CNS) environment, such as those associated with myelin.[7][8] Activated (GTP-bound) RhoA triggers a downstream signaling cascade, primarily through its effector Rho-associated kinase (ROCK), which ultimately leads to actomyosin contraction, cytoskeletal reorganization, and growth cone collapse, thus preventing axonal extension and regeneration.[5][9]

The full-length C3 exoenzyme counters this by enzymatically transferring an ADP-ribose group to asparagine-41 in RhoA, locking it in an inactive state.[3][10] However, C3bot(154-182) achieves a similar outcome without this enzymatic action. It reduces the levels of active neuronal RhoA through a non-enzymatic mechanism that is still under investigation but is sufficient to promote significant neurite outgrowth.[6] This discovery was crucial, as it separated the desirable neurotrophic effects from the enzymatic activity that could have broader, less specific cellular consequences.[4]

Below is a diagram illustrating the signaling pathway.

Quantitative Effects on Axonal and Dendritic Growth

C3bot(154-182) has been shown to robustly promote the growth and branching of both axons and dendrites in various neuronal cell types at submicromolar concentrations.[1] Its efficacy is particularly noteworthy on inhibitory substrates, where neuronal growth is typically suppressed.

| Neuronal Type / Condition | Treatment | Observed Effect | Reference |

| Primary α-Motoneurons | 50 nM C3bot(154-182) | ~25% increase in axon length on a normal substrate. | [11] |

| 50 nM C3bot(154-182) on CSPG substrate | Completely prevented the ~50% reduction in axon outgrowth caused by the inhibitory CSPG substrate. | [11] | |

| Primary Hippocampal Neurons | Submicromolar C3bot(154-182) | Significantly promoted axonal length and branching. | [1][11] |

| Submicromolar C3bot(154-182) | Significantly promoted dendrite length. | [1][11] | |

| C3bot(154-182) on CSPG substrate | Overcame the growth-inhibitory effect of CSPG on both axons and dendrites. | [11] | |

| GABAergic Neurons | 300 nM C3bot | After 48h, significantly enhanced the proportion of multipolar cells and reduced unipolar cells. | [12] |

| Organotypical Cultures | C3bot(154-182) | Enhanced length and density of outgrowing fibers from the entorhinal cortex. | [1] |

| C3bot(154-182) in lesion model | Promoted reinnervation of target tissues. | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of C3bot(154-182).

Neurite Outgrowth Assay on Inhibitory Substrates

This assay quantifies the effect of C3bot(154-182) on axonal and dendritic growth, particularly its ability to overcome inhibitory cues.

a. Preparation of Coverslips:

-

Glass coverslips are coated with poly-L-lysine to promote cell adhesion.

-

For inhibitory conditions, a subset of coverslips is subsequently coated with chondroitin sulfate proteoglycans (CSPGs).

b. Cell Culture:

-

Primary hippocampal neurons or α-motoneurons are isolated from embryonic rodents (e.g., E16-E18 mice or rats).

-

Cells are plated at a low density onto the prepared coverslips in a suitable neuronal culture medium.

c. Treatment:

-

Immediately after plating, the culture medium is supplemented with C3bot(154-182) at the desired concentration (e.g., 50-300 nM). Control cultures receive vehicle only.

-

Cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite extension.

d. Immunocytochemistry:

-

Cultures are fixed with 4% paraformaldehyde.

-

Cells are permeabilized and blocked to prevent non-specific antibody binding.

-

To distinguish axons from dendrites, cells are double-stained with primary antibodies:

-

Anti-neurofilament protein (NFP) or anti-Tau for axons.

-

Anti-microtubule-associated protein 2 (MAP2) for dendrites.

-

-

Fluorescently-labeled secondary antibodies are used for visualization.

e. Imaging and Analysis:

-

Images are captured using fluorescence microscopy.

-

Morphometric analysis is performed using imaging software (e.g., ImageJ with NeuronJ plugin) to quantify:

-

Total axonal length.

-

Number of axonal branches.

-

Total dendritic length.

-

Number of primary dendrites.

-

The workflow for this assay is visualized below.

RhoA Activity (GTPase Pull-Down) Assay

This biochemical assay measures the amount of active, GTP-bound RhoA in neuronal lysates following treatment.

-

Cell Lysis: Neuronal cultures treated with or without C3bot(154-182) are lysed in a buffer containing protease inhibitors.

-

Affinity Precipitation: The lysates are incubated with a recombinant protein consisting of the Rho-binding domain (RBD) of a Rho effector (like rhotekin) fused to glutathione S-transferase (GST) and immobilized on glutathione-agarose beads. The RBD specifically binds to the active (GTP-bound) form of RhoA.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane. The amount of pulled-down RhoA is detected by Western blotting using a RhoA-specific antibody. A fraction of the total lysate is also run to determine the total RhoA protein level, which serves as a loading control.

-

Quantification: Densitometry is used to quantify the ratio of active RhoA to total RhoA.

Therapeutic Potential and Advantages for Drug Development

The unique properties of C3bot(154-182) position it as a strong candidate for therapeutic development.

-

Neuron Specificity: Unlike the full-length C3bot, which can activate astrocytes and microglia and potentially contribute to glial scar formation, the C3bot(154-182) peptide is inert in these cell types.[1][4] This neuron-specific action is a major advantage, as it avoids inducing neuroinflammation, a common hurdle in CNS therapies.

-

In Vivo Efficacy: In a mouse model of spinal cord injury, C3bot(154-182) has been shown to enhance functional recovery and promote the regenerative growth of descending fiber tracts.[11] It also stimulated the growth of raphespinal fibers, improving serotonergic input to lumbar motoneurons.[11]

-

Overcoming Inhibition: The peptide's ability to promote growth even on inhibitory substrates like CSPGs is highly relevant for treating CNS injuries, where such molecules are upregulated and form a barrier to regeneration.[11]

The diagram below contrasts the key features of the full-length protein and the peptide fragment.

Conclusion

C3bot(154-182) represents a paradigm shift from the traditional understanding of C3 exoenzyme function. This transferase-deficient peptide fragment harnesses the neurotrophic capabilities of the parent molecule while shedding its non-specific enzymatic activity and associated effects on glial cells. Its proven ability to promote axonal and dendritic growth, enhance reinnervation, overcome inhibitory signals, and foster functional recovery in vivo makes it a highly promising therapeutic agent. For drug development professionals, C3bot(154-182) offers a targeted, neuron-specific mechanism to stimulate neural plasticity and repair, addressing a critical unmet need in the treatment of spinal cord injury and neurodegenerative diseases.

References

- 1. A 29-amino acid fragment of Clostridium botulinum C3 protein enhances neuronal outgrowth, connectivity, and reinnervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clostridial C3 proteins: recent approaches to improve neuronal growth and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C3 Exoenzyme: Rho-Inactivating Tool in Cell Biology and a Neurotrophic Agent [benthamopenarchives.com]

- 4. Therapeutic effects of Clostridium botulinum C3 exoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Axon growth inhibition by RhoA/ROCK in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C3bot (154-182) | CAS 1246280-79-4 | Tocris Bioscience [tocris.com]

- 7. C3 transferase gene therapy for continuous conditional RhoA inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inactivation of Rho Signaling Pathway Promotes CNS Axon Regeneration | Journal of Neuroscience [jneurosci.org]

- 9. RhoA effector mutants reveal distinct effector pathways for cytoskeletal reorganization, SRF activation and transformation | The EMBO Journal [link.springer.com]

- 10. Cell Entry of C3 Exoenzyme from Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. researchgate.net [researchgate.net]

C3bot(154-182) Peptide: A Technical Guide to its Discovery, Significance, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C3bot(154-182) peptide, a 29-amino acid fragment derived from Clostridium botulinum C3 exoenzyme, has emerged as a significant neurotrophic agent with considerable therapeutic potential, particularly in the context of neuronal injury and regeneration. Unlike its parent protein, this peptide is transferase-deficient and exerts its effects through a non-enzymatic mechanism, primarily by downregulating the activity of the small GTPase RhoA.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the discovery, mechanism of action, and significance of the C3bot(154-182) peptide. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows.

Discovery and Characterization

The C3bot(154-182) peptide was identified as the biologically active region of the clostridial C3 protein responsible for its non-enzymatic neurotrophic effects.[2] It is a 29-amino acid fragment that promotes axonal and dendritic growth and branching in hippocampal neurons at submicromolar concentrations.[1][4][6]

Table 1: Physicochemical Properties of C3bot(154-182) Peptide

| Property | Value | Reference |

| Amino Acid Sequence | VAKGSKAGYIDPISAFAGQLEMLLPRHST | [6] |

| Molecular Weight | 3058.54 Da | [6] |

| Formula | C137H221N37O40S | [6] |

| Solubility | Soluble to 5 mg/ml in water | [6] |

| Storage | Store at -20°C | [6] |

Significance and Biological Activity

The primary significance of the C3bot(154-182) peptide lies in its ability to promote neuronal regeneration and functional recovery after injury, particularly spinal cord injury.[1][2][3][4][5] It has been shown to enhance the regenerative growth of descending fiber tracts and improve locomotor restoration in animal models.[2][3] The peptide is notable for being neuron-specific in its action, unlike the full-length C3 protein which also affects glial cells.[5][7]

Neurotrophic Effects

-

Promotes axonal and dendritic growth and branching of hippocampal neurons.[1][4][6]

-

Increases the number of synaptic contacts and enhances synaptic connectivity.

-

Stimulates reinnervation of target tissues in organotypical hippocampal/entorhinal slice cultures.[1][4][6]

-

Enhances axon outgrowth of α-motoneurons.[2]

Functional Recovery

-

Improves functional recovery in mouse models of spinal cord injury.[1][2][3][4]

-

Enhances locomotor restoration as assessed by Basso Mouse Scale and Rotarod tests.[2]

Table 2: Summary of Quantitative Data on the Biological Activity of C3bot(154-182)

| Parameter | Value/Effect | Cell Type/Model | Reference |

| Effective Concentration | Submicromolar | Hippocampal neurons | [1][4][6] |

| Concentration for RhoA reduction | 10 nM and 30 nM | Hippocampal cultures | |

| Increase in Axon Length | ~25% | α-motoneurons on normal substrate | |

| Overcoming Growth Inhibition | Completely prevents the growth-inhibitory effect of CSPG | α-motoneurons and hippocampal neurons |

Mechanism of Action: The RhoA Signaling Pathway

C3bot(154-182) exerts its neurotrophic effects by reducing the levels of active, GTP-bound RhoA in neurons.[1][2][4] This is achieved through a non-enzymatic mechanism, the precise details of which are still under investigation.[1][2][4] Hypotheses include the direct interaction with RhoA or indirect modulation through the inhibition of guanine nucleotide exchange factors (GEFs) or activation of GTPase-activating proteins (GAPs).

The inhibition of RhoA leads to the modulation of its downstream effectors, including ROCK (Rho-associated coiled-coil containing protein kinase), LIMK (LIM kinase), and cofilin.[8][9][10] This cascade ultimately results in changes to the actin cytoskeleton, promoting growth cone extension and neurite outgrowth.

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

C3bot(154-182) is synthesized using the solid-phase peptide synthesis (SPPS) method.[1]

Protocol:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).

-

Amino Acid Coupling: Sequentially add protected amino acids to the growing peptide chain anchored to the resin.

-

Use coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation.[1]

-

-

Deprotection: Remove the protecting groups from the newly added amino acid to allow for the next coupling reaction.

-

Cleavage: Once the full-length peptide is synthesized, cleave it from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).[1]

-

Purification: Purify the cleaved peptide using high-performance liquid chromatography (HPLC) to achieve high purity.[1]

-

Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

-

Reconstitution: Reconstitute the lyophilized peptide in sterile phosphate-buffered saline (PBS) or water for experimental use.[11]

Primary Hippocampal Neuron Culture and Treatment

Materials:

-

Embryonic day 18 (E18) mouse or rat hippocampi

-

Dissection medium (e.g., Hibernate-E)

-

Enzyme solution (e.g., Papain or Trypsin)

-

Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)

-

Poly-D-lysine and laminin-coated culture plates or coverslips

Protocol:

-

Plate Coating: Coat culture surfaces with poly-D-lysine followed by laminin to promote neuronal attachment and growth.

-

Dissection: Dissect hippocampi from E18 embryos in ice-cold dissection medium.

-

Digestion: Incubate the hippocampal tissue in an enzyme solution (e.g., 20 U/mL papain) at 37°C to dissociate the tissue.

-

Trituration: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Plate the dissociated neurons onto the coated culture surfaces at a desired density (e.g., 2.5 x 10^4 cells/cm²).

-

Culture Maintenance: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Change half of the medium every 3-4 days.

-

Treatment: After a desired number of days in vitro (DIV), treat the neurons with C3bot(154-182) at the desired concentration (e.g., 10-100 nM) by adding it to the culture medium.

RhoA Activation Assay (Rhotekin Pull-Down)

This assay is used to specifically pull down and quantify the amount of active, GTP-bound RhoA.

Materials:

-

Rhotekin-RBD (Rho-binding domain) agarose beads

-

Lysis buffer

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-RhoA antibody

Protocol:

-

Cell Lysis: Lyse the treated and control neurons with ice-old lysis buffer.

-

Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Pull-Down: Incubate equal amounts of protein from each lysate with Rhotekin-RBD agarose beads at 4°C with gentle rotation. The Rhotekin-RBD will specifically bind to GTP-RhoA.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of active RhoA. Also, run a western blot on the total cell lysates to determine the total RhoA levels.

Neurite Outgrowth Assay

Materials:

-

Primary neuron cultures

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 10% goat serum in PBS)

-

Primary antibody (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

Protocol:

-

Cell Culture and Treatment: Culture and treat neurons with C3bot(154-182) as described above.

-

Fixation: Fix the neurons with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with a Triton X-100 solution.

-

Blocking: Block non-specific antibody binding with a blocking buffer.

-

Immunostaining:

-

Incubate the cells with a primary antibody against a neuronal marker, such as β-III tubulin, which stains neurites.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Imaging: Acquire images of the stained neurons using a fluorescence microscope.

-

Analysis: Use image analysis software to quantify neurite length, branching, and number.

Future Directions and Conclusion

The C3bot(154-182) peptide represents a promising therapeutic agent for promoting neuronal regeneration. Its neuron-specific, non-enzymatic mechanism of action makes it an attractive candidate for further development. Future research should focus on elucidating the precise molecular interactions between the peptide and its binding partners to fully understand its mechanism of RhoA inhibition. Further preclinical and clinical studies are warranted to evaluate its therapeutic efficacy and safety in various neurological disorders.

References

- 1. C3bot(154-182) | Benchchem [benchchem.com]

- 2. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 4. Generation of Functional Mouse Hippocampal Neurons [en.bio-protocol.org]

- 5. Therapeutic effects of Clostridium botulinum C3 exoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Potentiation of Brain-Derived Neurotrophic Factor-Induced Protection of Spiral Ganglion Neurons by C3 Exoenzyme/Rho Inhibitor [frontiersin.org]

C3bot(154-182): A Technical Guide to a Novel Peptide for Modulating Rho GTPase Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the C3bot(154-182) peptide, a derivative of the Clostridium botulinum C3 exoenzyme, as a powerful tool for the investigation of Rho GTPase signaling pathways. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a summary of its effects on neuronal cells, with a focus on quantitative data and visual representations of key concepts.

Introduction: Beyond Enzymatic Inhibition

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of a vast array of cellular processes, most notably cytoskeletal dynamics, cell migration, and neuronal development. The full-length C3 exoenzyme from Clostridium botulinum is a well-established tool for studying Rho signaling. It acts as an ADP-ribosyltransferase, specifically modifying RhoA, B, and C, leading to their inactivation.

However, recent research has unveiled a fascinating alternative to this enzymatic approach. A 29-amino acid peptide fragment of C3bot, encompassing residues 154-182, has been identified as a potent modulator of RhoA activity through a distinct, non-enzymatic mechanism.[1][2] This peptide has garnered significant interest for its neurotrophic properties, promoting axonal and dendritic growth and branching in hippocampal neurons.[1] A key advantage of C3bot(154-182) is its selective action on neurons, unlike the full-length C3 protein which can also affect glial cells.[1][2]

Mechanism of Action: A Non-Enzymatic Approach to RhoA Inhibition

Unlike its parent protein, C3bot(154-182) does not possess ADP-ribosyltransferase activity. Instead, it reduces the levels of active, GTP-bound RhoA.[2] While the precise molecular interactions are still under investigation, this mode of action effectively downregulates RhoA-mediated signaling pathways that are often associated with the inhibition of neuronal growth and regeneration.

dot

References

The Neurotrophic Peptide C3bot(154-182): A Technical Guide to its Mechanism and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neurotrophic effects of C3bot(154-182), a 29-amino acid fragment derived from the Clostridium botulinum C3 exoenzyme. This peptide has emerged as a promising therapeutic agent for promoting neuronal regeneration and functional recovery after central nervous system (CNS) injury. Unlike its parent protein, C3bot(154-182) exerts its effects through a non-enzymatic mechanism, offering a neuron-specific action without the potentially adverse effects on glial cells. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and provides an overview of the experimental protocols used to elucidate its activity.

Core Concepts: Beyond Enzymatic Rho Inhibition

The full-length C3bot exoenzyme is well-known for its ability to inactivate Rho GTPases, particularly RhoA, through ADP-ribosylation. RhoA is a critical regulator of the actin cytoskeleton, and its inhibition can promote neurite outgrowth. However, research has revealed that the neurotrophic effects of C3bot are not solely dependent on this enzymatic activity. A specific C-terminal peptide fragment, C3bot(154-182), has been identified as the minimal sequence capable of inducing significant axonal and dendritic growth, as well as branching, in hippocampal neurons at submicromolar concentrations.[1][2]

Crucially, C3bot(154-182) is transferase-deficient, meaning it lacks the enzymatic machinery to ADP-ribosylate RhoA.[2][3] Instead, it is believed to downregulate active RhoA through a non-enzymatic mechanism, the precise details of which are still under investigation.[4][5][6][7][8] This non-enzymatic action appears to be neuron-specific, as the peptide does not induce the morphological changes in glial cells (astrocytes and microglia) that are observed with the full-length C3bot protein.[1][4][9][10] This specificity makes C3bot(154-182) an attractive candidate for therapeutic development, as it may avoid potential glial-derived side effects.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies investigating the neurotrophic effects of C3bot(154-182) and related peptides.

Table 1: In Vitro Effects of C3bot(154-182) on Neuronal Outgrowth

| Cell Type | Substrate | Treatment | Outcome Measure | Result | Citation |

| α-motoneurons | Normal | 50 nM C3bot(154-182) | Axon Length | ~25% increase | [4] |

| α-motoneurons | Inhibitory (CSPG) | 50 nM C3bot(154-182) | Axon Length | Prevented ~50% reduction in outgrowth | [4] |

| Hippocampal Neurons | Normal & Inhibitory (CSPG) | C3bot(154-182) | Axonal & Dendrite Length and Branching | Significantly promoted | [4] |

| Primary Murine Hippocampal Neurons | - | 300 nM C3bot(156-181) | Glutamate Uptake | Up to 22% increase | [11][12] |

Table 2: In Vivo Effects of C3bot(154-182) on Functional Recovery and Regeneration

| Animal Model | Injury Type | Treatment | Outcome Measure | Result | Citation |

| Mouse | Spinal Cord Contusion | 5 μl of 40 μM C3bot(154-182) | Basso Mouse Scale (BMS) | Significant increase of >1 scale point | [4] |

| Mouse | Spinal Cord Dorsal Hemisection | C3bot(154-182) | Basso Mouse Scale (BMS) | Significantly improved functional recovery | [4] |

| Mouse | Spinal Cord Contusion | C3bot(154-182) | Corticospinal Tract (CST) Fiber Regeneration | Enhanced number of BDA-labeled axons caudal to the lesion | [4] |

| Mouse | Spinal Cord Contusion | C3bot(154-182) | Lesion Size | Reduced tissue damage | [4] |

| Rat | Sciatic Nerve Crush | 1.6 nmol/kg C3(156-181) | Myelinated Axons/mm² | Significantly increased compared to PBS and NGF | [13] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for C3bot(154-182) involves the non-enzymatic downregulation of active RhoA.[4][5][6][7] This leads to a reduction in the activity of downstream Rho-associated kinases (ROCK), which are known to inhibit neurite outgrowth. By suppressing this inhibitory pathway, C3bot(154-182) facilitates the cytoskeletal rearrangements necessary for axonal and dendritic extension and branching. Recent studies have also identified vimentin and β1-integrin as potential cellular receptors for the full-length C3bot, which may also be relevant for the peptide fragment.[11][12]

Furthermore, C3bot(154-182) has been shown to increase the number of synaptophysin-expressing terminals and up-regulate various synaptic proteins, suggesting a role in enhancing synaptic connectivity.[1] It also functionally increases glutamate uptake, which may contribute to its neuroprotective effects.[1] In spinal cord injury models, the peptide not only promotes the regenerative growth of corticospinal and raphespinal fibers but also improves serotonergic input to lumbar α-motoneurons.[4][5][7]

Caption: Proposed signaling pathway for the neurotrophic effects of C3bot(154-182).

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the neurotrophic effects of C3bot(154-182).

In Vitro Neurite Outgrowth Assays

Objective: To quantify the effect of C3bot(154-182) on axonal and dendritic growth in primary neurons.

Methodology:

-

Cell Culture: Primary hippocampal neurons or α-motoneurons are isolated from embryonic rodents and cultured on coverslips coated with a permissive substrate (e.g., poly-L-lysine) or an inhibitory substrate (e.g., chondroitin sulfate proteoglycans - CSPGs).[4]

-

Treatment: C3bot(154-182) is added to the culture medium at various concentrations (e.g., 10-50 nM).[4]

-

Incubation: Cells are incubated for a defined period (e.g., 3 days) to allow for neurite extension.

-

Immunocytochemistry: Cultures are fixed and stained with antibodies against neuronal markers, such as neurofilament (for axons) and microtubule-associated protein 2 (MAP2) (for dendrites).[4]

-

Morphometric Analysis: Images of stained neurons are captured using fluorescence microscopy, and the length and branching of axons and dendrites are quantified using image analysis software.

RhoA Pull-Down Assay

Objective: To measure the levels of active RhoA in neuronal lysates after treatment with C3bot(154-182).

Methodology:

-

Cell Lysis: Hippocampal neurons treated with C3bot(154-182) (e.g., 10-30 nM) are lysed to extract total cellular proteins.[4]

-

Affinity Precipitation: The lysates are incubated with a recombinant protein containing the Rho-binding domain of a Rho effector protein (e.g., Rhotekin) that is coupled to agarose beads. This domain specifically binds to the active, GTP-bound form of RhoA.[4]

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the active RhoA is then eluted.

-

Western Blotting: The eluted proteins, along with a sample of the total cell lysate, are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for RhoA. The amount of active RhoA is then quantified relative to the total RhoA in the lysate.[4]

Caption: Workflow for the RhoA pull-down assay to measure active RhoA levels.

In Vivo Spinal Cord Injury (SCI) Model

Objective: To assess the therapeutic efficacy of C3bot(154-182) in promoting functional recovery and axonal regeneration after SCI.

Methodology:

-

Animal Surgery: Adult mice or rats undergo a surgical procedure to induce a controlled spinal cord injury, such as a contusion (compression) or a dorsal hemisection.[4][5][7]

-

Treatment Administration: C3bot(154-182) is administered locally to the injury site, often via a single injection.[4]

-

Functional Assessment: Locomotor recovery is monitored over several weeks using standardized behavioral tests, such as the Basso Mouse Scale (BMS) for locomotion and the Rotarod test for motor coordination.[4][5][7]

-

Axonal Tracing: To visualize regenerating axons, an anterograde tracer (e.g., biotinylated dextran amine - BDA) is injected into the motor cortex to label the corticospinal tract (CST) fibers.[4]

-

Histological Analysis: After a set period, the spinal cord tissue is harvested, sectioned, and stained to visualize the tracer-labeled axons. The number and extent of regenerating fibers caudal to the lesion site are quantified.[4] Additionally, the size of the lesion can be assessed by staining for glial fibrillary acidic protein (GFAP) and myelin basic protein (MBP).[4]

Conclusion and Future Directions

The C3bot(154-182) peptide represents a novel and promising therapeutic strategy for CNS repair. Its neuron-specific, non-enzymatic mechanism of action distinguishes it from other Rho-inhibiting compounds and offers a favorable safety profile. The preclinical data robustly demonstrate its ability to promote neurite outgrowth, enhance synaptic connectivity, and improve functional recovery in models of spinal cord injury.

Future research should focus on further elucidating the precise molecular interactions and downstream signaling events initiated by C3bot(154-182). Identifying the specific neuronal receptor(s) will be a critical step in understanding its mechanism and in the rational design of even more potent and specific derivatives. Furthermore, extensive preclinical studies are warranted to evaluate its efficacy in other models of CNS injury and neurodegenerative disease, and to optimize dosing and delivery strategies for potential clinical translation. The development of C3bot(154-182) and related peptides holds significant promise for addressing the unmet clinical need for effective treatments that promote neuronal regeneration and restore function after neurological damage.

References

- 1. A 29-amino acid fragment of Clostridium botulinum C3 protein enhances neuronal outgrowth, connectivity, and reinnervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. rndsystems.com [rndsystems.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. C3 peptide enhances recovery from spinal cord injury by improved regenerative growth of descending fiber tracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. C3bot(154-182) | Benchchem [benchchem.com]

- 9. Therapeutic effects of Clostridium botulinum C3 exoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enhancement of Phosphorylation and Transport Activity of the Neuronal Glutamate Transporter Excitatory Amino Acid Transporter 3 by C3bot and a 26mer C3bot Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Enhancement of Phosphorylation and Transport Activity of the Neuronal Glutamate Transporter Excitatory Amino Acid Transporter 3 by C3bot and a 26mer C3bot Peptide [frontiersin.org]

- 13. C3 Peptide Promotes Axonal Regeneration and Functional Motor Recovery after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

C3bot(154-182): A Non-Enzymatic Peptide for Promoting Neural Repair in Central Nervous System Injury

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Following injury to the central nervous system (CNS), a cascade of molecular events creates an inhibitory environment that severely limits axonal regeneration and functional recovery. A key player in this inhibitory signaling is the Ras homolog gene family, member A (RhoA) GTPase. The Clostridium botulinum C3 exoenzyme (C3bot) is a well-known inhibitor of RhoA, promoting neurite outgrowth and regeneration.[1][2] However, research has revealed that the full enzymatic activity of C3bot is not essential for its neurotrophic effects.[3][4] This discovery led to the identification of a minimal 29-amino acid peptide fragment, C3bot(154-182), which is devoid of enzymatic activity but retains the capacity to promote significant neuronal growth and functional recovery after CNS trauma.[3][5][6]

This technical guide provides a comprehensive overview of C3bot(154-182), focusing on its mechanism of action, experimental evidence from key in vivo and in vitro studies, and detailed protocols for its application in CNS injury research.

Core Mechanism of Action: Non-Enzymatic RhoA Inhibition

Traumatic injury to the CNS leads to the activation of RhoA and its primary downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[7][8] This signaling pathway is triggered by myelin-associated inhibitors (such as Nogo, MAG, and OMgp) and components of the glial scar (like chondroitin sulfate proteoglycans - CSPGs), which are upregulated after injury.[8][9] The activation of the RhoA/ROCK pathway leads to actin cytoskeletal reorganization, growth cone collapse, and potent inhibition of axonal extension, thereby preventing neural repair.[8][10]

C3bot(154-182) functions by downregulating the levels of active, GTP-bound RhoA.[5][11][12] Unlike its parent enzyme, which acts via ADP-ribosylation, the peptide achieves this effect through a non-enzymatic mechanism that is not yet fully elucidated but is sufficient to overcome the inhibitory signals present in the injured CNS.[5][6][13] This targeted action on neurons, without the broader enzymatic effects on glial cells, makes C3bot(154-182) a specific and promising therapeutic candidate.[3][5]

Quantitative Data from Preclinical Studies

C3bot(154-182) has demonstrated significant efficacy in both in vitro and in vivo models of CNS injury. The following tables summarize the key quantitative findings.

Table 1: In Vivo Efficacy in Mouse Models of Spinal Cord Injury (SCI)

| Parameter | Injury Model | Treatment | Result | Significance | Reference |

| Locomotor Recovery | Contusion | C3bot(154-182) | BMS Score: ~5 | p < 0.001 | [5] |

| Contusion | PBS (Control) | BMS Score: ~3 | [5] | ||

| Hemisection | C3bot(154-182) | BMS Score: ~6 | p < 0.001 | [5] | |

| Hemisection | PBS (Control) | BMS Score: ~4 | [5] | ||

| Motor Coordination | Contusion | C3bot(154-182) | Latency to fall (Rotarod): ~100s | p < 0.001 | [5] |

| Contusion | PBS (Control) | Latency to fall (Rotarod): ~40s | [5] | ||

| Lesion Size | Contusion | C3bot(154-182) | Reduced tissue damage | Significant | [5] |

| Axon Regeneration | Contusion & Hemisection | C3bot(154-182) | Enhanced number of CST fibers caudal to lesion | Significant | [5] |

Table 2: In Vitro Efficacy on Neuronal Cultures

| Parameter | Cell Type | Substrate | Treatment (50 nM) | Result | Significance | Reference |

| Axon Length | α-motoneurons | Poly-L-lysine | C3bot(154-182) | ~25% increase | Significant | [5] |

| Hippocampal Neurons | Poly-L-lysine | C3bot(154-182) | Significant increase | Significant | [5] | |

| Hippocampal Neurons | CSPG (Inhibitory) | C3bot(154-182) | Abolished inhibitory effect | Significant | [5] | |

| Active RhoA Levels | Hippocampal Neurons | N/A | C3bot(154-182) (10-30 nM) | Strong reduction | N/A | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the core protocols used in the evaluation of C3bot(154-182).

In Vivo Spinal Cord Injury and Treatment

-

Animal Models: Adult female mice are anesthetized. A laminectomy is performed at the thoracic level (T8/T9).

-

Contusion Injury: A standardized weight-drop device is used to induce a moderate contusion injury.

-

Dorsal Hemisection: Fine scissors or a micro-knife is used to transect the dorsal half of the spinal cord.

-

-

Peptide Application: Immediately following injury, a piece of gelfoam soaked in C3bot(154-182) solution (or PBS as a control) is placed directly onto the lesion site. Alternatively, osmotic minipumps can be used for continuous delivery.

-

Behavioral Analysis:

-

Basso Mouse Scale (BMS): Locomotor recovery is assessed weekly in an open-field environment by two blinded observers. The scale ranges from 0 (complete paralysis) to 9 (normal gait).[5]

-

Rotarod Test: Motor coordination and balance are evaluated by measuring the latency for a mouse to fall from an accelerating rotating rod.[5]

-

-

Anterograde Tracing of Corticospinal Tract (CST) Fibers:

-

Four weeks post-injury, animals are anesthetized, and the biotinylated dextran amine (BDA) tracer is injected into multiple sites of the motor cortex.

-

One week later, animals are euthanized, and spinal cord tissue is processed to visualize BDA-labeled axons, allowing for quantification of regenerative growth past the lesion site.[5]

-

-

Histology and Immunohistochemistry:

-

Animals are transcardially perfused with paraformaldehyde.

-

Spinal cord tissue is cryosectioned.

-

Sections are stained with antibodies against Glial Fibrillary Acidic Protein (GFAP) to delineate the glial scar and Myelin Basic Protein (MBP) to assess demyelination and lesion size.[5]

-

In Vitro Neuronal Culture and Assays

-

Primary Cell Culture:

-

Hippocampal Neurons: Hippocampi are dissected from embryonic day 18 (E18) mouse or rat brains, dissociated, and plated on coverslips.

-

α-Motoneurons: The ventral horn of embryonic spinal cords is dissected, and motoneurons are isolated and cultured.

-

-

Substrate Coating: Coverslips are pre-coated with poly-L-lysine for a permissive growth environment or with chondroitin sulfate proteoglycans (CSPGs) to create a growth-inhibitory substrate that mimics the post-injury CNS environment.[5]

-

Treatment: C3bot(154-182) is added to the culture medium at final concentrations typically ranging from 10 nM to 50 nM.[5]

-

Morphometric Analysis:

-

After a set incubation period (e.g., 48-72 hours), cultures are fixed and stained with antibodies against neuronal markers like neurofilament protein (NFP) or microtubule-associated protein 2 (MAP2).

-

Images are captured, and software is used to measure the total length and branching of axons and/or dendrites.[5]

-

-

RhoA Activity Assay (Rhotekin Pull-Down):

-

Neuronal cultures are treated with C3bot(154-182) for a specified time.

-

Cells are lysed, and the protein concentration is determined.

-

The lysates are incubated with Rhotekin-RBD beads, which specifically bind to the active, GTP-bound form of RhoA.

-

The beads are washed, and the bound protein is eluted and analyzed by Western blot using an anti-RhoA antibody. A sample of the total lysate is also run to confirm that the overall RhoA protein level is unchanged.[5]

-

Conclusion and Future Directions

The C3bot(154-182) peptide represents a highly promising therapeutic agent for CNS injury. Its efficacy in promoting functional recovery and axonal regeneration in preclinical models is well-documented.[5][11][12] The key advantages of this peptide lie in its specific, non-enzymatic mechanism of action, which focuses on inhibiting neuronal RhoA without the potentially confounding effects of broad enzymatic activity on other cell types like glia.[3][5]